molecular formula C10H12N2O B15374184 5-methoxy-2-methyl-1H-indol-6-amine

5-methoxy-2-methyl-1H-indol-6-amine

Cat. No.: B15374184
M. Wt: 176.21 g/mol
InChI Key: XALWSURDWXCZIE-UHFFFAOYSA-N
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Description

Contextualization of Indole (B1671886) Frameworks in Heterocyclic Organic Chemistry Research

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal and organic chemistry. nih.govnumberanalytics.comresearchgate.net Its structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key component in numerous natural and synthetic molecules with significant biological activity. nih.govmdpi.com The indole framework's importance stems from its ability to mimic the structure of peptides and bind to proteins, making it a valuable building block in drug discovery. nih.gov Researchers are continually fascinated by the synthesis of diverse indole-containing compounds due to their roles as intermediates for bioactive molecules. nih.govmdpi.com

Historical Development of Indole Chemistry and its Methodological Advancements

The journey of indole chemistry began in 1866 when Adolf von Baeyer first synthesized indole from oxindole. wikipedia.org A pivotal moment in this field was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains one of the most reliable for preparing substituted indoles. wikipedia.orgthermofisher.comwikipedia.org Over the years, numerous other methods have been developed, including the Reissert, Batcho-Leimgruber, and Madelung syntheses, each offering unique pathways to the indole core. youtube.com The Leimgruber–Batcho indole synthesis, disclosed in 1976, has gained particular popularity in the pharmaceutical industry for its high yields and versatility in creating specifically substituted indoles. wikipedia.org Modern advancements continue to emerge, focusing on areas like C-H activation, biocatalysis, and flow chemistry to improve the efficiency and sustainability of indole synthesis. numberanalytics.com

Structural Features and Reactivity Potential of 5-methoxy-2-methyl-1H-indol-6-amine within Indole Subclasses

The reactivity of this compound is centered around the indole nucleus. The C3 position is typically the most nucleophilic and prone to electrophilic attack. rsc.org The amino group at the 6-position introduces another site for potential reactions, such as acylation or alkylation. The presence of both an electron-donating methoxy (B1213986) group and an amino group on the benzene portion of the indole ring makes this molecule particularly interesting for further functionalization and derivatization.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C10H12N2O nih.gov
Molecular Weight 176.21 g/mol nih.gov
IUPAC Name This compound nih.gov
InChIKey XALWSURDWXCZIE-UHFFFAOYSA-N nih.gov

Overview of Current Research Trajectories in Advanced Indole Derivatization

Current research in indole chemistry is heavily focused on the development of new and efficient methods for the derivatization of the indole core. numberanalytics.com A significant area of interest is the catalytic asymmetric Friedel–Crafts reaction, which allows for the enantioselective introduction of substituents at the C3 position. acs.org This is crucial for the synthesis of chiral indole derivatives, which are often found in biologically active molecules. acs.org

Another key trend is the direct functionalization of C-H bonds, which offers a more atom-economical approach to modifying the indole scaffold. numberanalytics.com Researchers are also exploring the use of advanced techniques like flow chemistry to streamline the synthesis of indole derivatives. numberanalytics.com The development of novel derivatization protocols, such as direct-matrix derivatization for analytical purposes, is also an active area of investigation. nih.govresearchgate.netnih.gov The ultimate goal of these research efforts is to create diverse libraries of indole-based compounds for screening against various biological targets, leading to the discovery of new therapeutic agents. nih.govnih.govijpsr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-methoxy-2-methyl-1H-indol-6-amine

InChI

InChI=1S/C10H12N2O/c1-6-3-7-4-10(13-2)8(11)5-9(7)12-6/h3-5,12H,11H2,1-2H3

InChI Key

XALWSURDWXCZIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)N)OC

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 2 Methyl 1h Indol 6 Amine

Classical Indole (B1671886) Synthesis Strategies Applied to the 5-methoxy-2-methyl-1H-indol-6-amine Scaffold

Traditional methods for indole synthesis, many discovered over a century ago, remain foundational in heterocyclic chemistry. Their application to a complex target like this compound requires significant adaptation.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for forming indoles. wikipedia.org The reaction proceeds by heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgyoutube.com The mechanism involves the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org

For the synthesis of the closely related 5-methoxy-2-methyl-1H-indole , a common industrial approach involves the reaction of p-anisidine (4-methoxyaniline ) with hydroxyacetone . chemicalbook.com This reaction is typically conducted in acetic acid under reflux conditions. chemicalbook.com

To adapt this method for the synthesis of This compound , the required starting material would be (2-amino-4-methoxyphenyl)hydrazine . The synthesis would proceed as follows:

Hydrazone Formation: The (2-amino-4-methoxyphenyl)hydrazine would be reacted with acetone (B3395972).

Cyclization: The resulting hydrazone would be treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce cyclization and aromatization.

A significant challenge in this adaptation is the potential for side reactions involving the additional amino group on the phenyl ring, which could interfere with the desired cyclization pathway. The electron-donating nature of both the methoxy (B1213986) and amino groups would accelerate the reaction but also complicate regiochemical control. youtube.com

Starting MaterialsKey Reagents/ConditionsProduct
(2-amino-4-methoxyphenyl)hydrazineAcetone, Acid Catalyst (e.g., PPA, ZnCl₂)This compound
p-AnisidineHydroxyacetone, Acetic Acid5-methoxy-2-methylindole (B121554) chemicalbook.com

The Madelung synthesis, first reported in 1912, involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.orgquimicaorganica.org The traditional conditions are harsh, often requiring temperatures between 200–400 °C with strong bases like sodium or potassium ethoxide. wikipedia.org These conditions limit the reaction's applicability to substrates with sensitive functional groups.

Modern modifications have been developed to make the Madelung synthesis more versatile. These include the use of alternative bases like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) in combination with additives like cesium fluoride (B91410) (CsF), which can facilitate the reaction at lower temperatures (e.g., 110 °C). organic-chemistry.org The Smith-modified Madelung synthesis employs organolithium reagents to effect the cyclization under milder conditions. wikipedia.org

Applying the Madelung synthesis to This compound would theoretically start from N-acetyl-2,5-diamino-4-methoxytoluene . The key steps would be:

Deprotonation: A strong base would deprotonate both the amide nitrogen and the benzylic methyl group. quimicaorganica.org

Intramolecular Cyclization: The resulting carbanion would attack the amide carbonyl, forming a five-membered ring.

Dehydration: The intermediate would then eliminate water to form the indole ring.

The primary difficulty lies in the starting material itself. The presence of two amino groups makes selective acylation at the desired position challenging. Furthermore, the unprotected amino group at the future C-6 position could be deprotonated or participate in side reactions under the strongly basic conditions.

PrecursorBase SystemKey Challenge
N-acetyl-2,5-diamino-4-methoxytolueneNaOEt / High Temp (Classical)Functional group incompatibility, side reactions.
N-acetyl-2,5-diamino-4-methoxytolueneLiN(SiMe₃)₂/CsF (Modified) organic-chemistry.orgSelective synthesis of the precursor.

The Reissert indole synthesis is another classical method that begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically with zinc in acetic acid, to yield an indole-2-carboxylic acid, which can then be decarboxylated upon heating. wikipedia.orgresearchgate.net

A hypothetical Reissert pathway to This compound would be a multi-step process starting from a heavily substituted toluene (B28343) derivative, such as 1-methoxy-4-methyl-2,5-dinitrobenzene . The sequence would be:

Condensation: Reaction with diethyl oxalate to form the corresponding pyruvate (B1213749) derivative.

Reductive Cyclization: Reduction of the nitro group ortho to the pyruvate side chain to an amine, which would spontaneously cyclize to form the indole ring. This would yield a 6-nitro-5-methoxy-2-methyl-1H-indole derivative (after decarboxylation).

Final Reduction: The remaining nitro group at the C-6 position would then be reduced to the target amine.

This pathway is lengthy and presents challenges in the synthesis and selective reaction of the dinitro starting material. However, the Reissert reaction is valuable for its ability to construct the indole nucleus from simple aromatic precursors. wikipedia.org

The Bartoli indole synthesis is a reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent to produce a substituted indole. wikipedia.org A key feature of this reaction is the requirement for a sterically bulky substituent at the ortho position, which facilitates the crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgchemeurope.com The reaction typically requires three equivalents of the Grignard reagent. wikipedia.org This method is particularly effective for the synthesis of 7-substituted indoles. chemeurope.comwordpress.com

To synthesize This compound using this approach, one would need to start with a nitroarene like 2-bromo-4-methoxy-1,5-dinitrobenzene or a derivative where one nitro group is masked. The use of isopropenylmagnesium bromide would be required to introduce the 2-methyl group. wordpress.com

The proposed mechanism would involve:

Addition of the Grignard reagent to one nitro group.

Formation of a nitroso intermediate.

A second Grignard addition followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement.

Cyclization and subsequent aromatization to form the indole ring.

A Dobbs modification, which uses an ortho-bromine as a removable directing group, enhances the scope of the Bartoli synthesis. wikipedia.org This could be a viable strategy, though managing the two nitro groups (or a nitro and a protected amino group) on the starting arene would be a significant synthetic hurdle.

Modern Catalytic Approaches in the Formation of the this compound Core

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency and functional group tolerance, often under milder conditions than classical methods. acs.orgmdpi.com

Transition-metal-catalyzed reactions provide powerful tools for C-C and C-N bond formation, which are central to indole synthesis. mdpi.comnih.gov For a complex target like This compound , a strategy could involve the catalytic construction of a key aniline (B41778) intermediate followed by a catalyzed cyclization.

Potential strategies include:

Palladium-Catalyzed Reactions: A Buchwald-Hartwig amination could be used to form a substituted aniline precursor. Alternatively, a palladium-catalyzed reaction analogous to the Fischer synthesis can be achieved by the cross-coupling of aryl bromides and hydrazones. wikipedia.org A subsequent intramolecular cyclization, perhaps via a Heck reaction or C-H activation, could then form the indole ring.

Ruthenium-Catalyzed Reactions: Ru(II)-catalyzed C-H functionalization has emerged as a powerful tool. acs.org A strategy could involve the directed C-H alkenylation of an appropriately substituted aniline, followed by cyclization.

Nickel-Catalyzed Annulation: Nickel complexes have been shown to catalyze the [3+2] annulation of anilines with bromocyclopropenes to furnish multifunctionalized indoles in high yields and with excellent regioselectivity. acs.org Adapting this to the specific substitution pattern of the target compound would depend on the synthesis of the required aniline and cyclopropene (B1174273) precursors.

These modern methods offer the potential for more direct and efficient routes, though they often require bespoke ligand and catalyst development to control regioselectivity in highly substituted systems.

Catalyst TypeReaction TypePotential Application in Synthesis
Palladium (Pd)Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Assembly of a complex aniline or phenylhydrazine (B124118) precursor. wikipedia.orgmdpi.com
Palladium (Pd)Intramolecular Heck Reaction / C-H ActivationCyclization of an o-alkenyl or o-alkynyl aniline.
Ruthenium (Ru)C-H Functionalization / AnnulationDirect cyclization of an aniline with an alkyne. acs.org
Nickel (Ni)[3+2] AnnulationReaction of a substituted aniline with a cyclopropene derivative. acs.org
Iridium (Ir)Dehydrogenative CyclizationFormation of the indole ring from a saturated N-heterocycle precursor. organic-chemistry.org

Transition-Metal-Catalyzed Cyclization and Coupling Reactions

Palladium-Catalyzed Indolization Strategies

Palladium catalysis is a cornerstone for the synthesis of complex heterocyclic molecules, including indoles. These strategies often involve the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that constitute the indole ring. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Buchwald-Hartwig couplings, can be adapted for indole synthesis, often as part of a tandem or domino reaction sequence. For instance, the palladium-catalyzed aminocarbonylation of aryl halides has been proven to be an effective method for creating carboxamides, which are important intermediates. nih.gov In the context of forming the indole core, palladium catalysts are instrumental in intramolecular dehydrogenative coupling reactions, where two aryl C-H bonds are linked to form a new ring system. nih.gov

While a direct palladium-catalyzed synthesis of this compound is not extensively documented, established methods for analogous structures provide a clear blueprint. One such powerful method is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne and an ortho-haloaniline. A variation of this could be envisioned starting from a suitably substituted 2-halo-4-methoxy-5-nitroaniline derivative and an appropriate alkyne.

Furthermore, palladium catalysis is crucial in the functionalization of pre-existing indole rings, which can be a key step in a multi-step synthesis of the target molecule. acs.org For example, palladium-catalyzed cross-coupling reactions on a 6-halo-5-methoxy-2-methyl-1H-indole intermediate could be used to introduce the amine group or its precursor. The choice of ligands, such as SPhos or di(1-adamantyl)benzyl phosphine, can be critical in optimizing these transformations, especially when dealing with electron-rich or sterically hindered substrates. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions Relevant to Indole Synthesis

Reaction Type Catalyst System Substrates Product Type Ref
Dehydrogenative Coupling Pd(TFA)₂ N-Aryl-2-aminobiphenyls 5,6-Dihydrophenanthridines nih.gov
Aminocarbonylation Pd(OAc)₂ / Ligand Aryl Halides, Amines, CO Carboxamides / 2-Ketocarboxamides nih.gov
Sulfinamide Synthesis SPhos Pd G3 / Pd(OAc)₂ Aryl Halides, N-Sulfinylamines Aryl Sulfinamides acs.org
Copper-Catalyzed Cyclization Processes

Copper-catalyzed reactions represent another vital avenue for indole synthesis, often lauded for their cost-effectiveness and unique reactivity. Copper(II)-mediated cyclization offers a regioselective route to highly functionalized indolequinones, which are structurally related to the target compound. nih.gov This type of reaction proceeds by reacting enamines with bromoquinones in the presence of a copper(II) salt, demonstrating copper's ability to facilitate the key C-N bond formation of the indole ring. nih.gov

Cooperative catalytic systems involving both palladium and copper have also emerged as powerful tools. In such systems, copper and palladium play distinct but synergistic roles. acs.orgacs.org For instance, in a four-component silylcarbonylation reaction, a silylcopper intermediate is generated which then participates in a palladium-catalyzed cycle. acs.orgacs.org This dual catalytic approach allows for the construction of complex molecules from simple starting materials in a single step. A 6-iodo-1-methyl-1H-indole has been shown to be a competent substrate in such a Pd/Cu co-catalyzed reaction, highlighting the applicability of these methods to functionalized indoles. acs.orgacs.org The synthesis of Schiff base metal complexes also underscores the ability of metals like copper(II) to coordinate with nitrogen-containing heterocyclic compounds, which is a fundamental interaction in many catalytic cyclization reactions. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions for Heterocycle Synthesis

Reaction Type Catalyst/Mediator Substrates Product Type Ref
Indolequinone Synthesis Copper(II) acetate Bromoquinones, Enamines Indolequinones nih.gov
Silylcarbonylation CuCl / Pd(acac)₂ Alkynes, Aryl Iodides, Silylboronates, CO β-Silylenones acs.orgacs.org
Complex Formation CuCl₂·H₂O Schiff Base Ligand Copper(II) Complex nih.gov
Other Metal-Catalyzed Methods for Indole Formation

Beyond palladium and copper, other transition metals like rhodium (Rh) and iridium (Ir) have been employed for the C-H functionalization of the indole core, which is a key step in building molecular complexity. thieme-connect.comnih.gov These metals can operate through different mechanisms, sometimes offering complementary selectivity to palladium and copper. For example, catalyst-controlled site-selective C-H activation of 3-acyl indoles can be achieved, where a Rh(I)/Ag(I) system promotes a 1,2-acyl translocation followed by C3-functionalization, while an Ir(III)/Ag(I) catalyst directs functionalization to the C2 position. nih.gov Such strategies are invaluable for the synthesis of specifically substituted indoles from common precursors. Ruthenium (Ru) based catalytic systems have also been investigated for C-H functionalization, expanding the toolkit available to synthetic chemists. thieme-connect.com

Organocatalytic Methodologies for Indole Nucleus Construction

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis. While metal-free methodologies for the direct construction of the this compound nucleus are not prominently featured in the literature, the principles of organocatalysis can be applied to the synthesis of related heterocyclic systems. For instance, biologically active dihydropyrano[2,3-c]pyrazoles have been synthesized enantioselectively through a cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov This demonstrates the potential for organocatalysts to facilitate complex cascade reactions that build heterocyclic cores.

Similarly, enantiomerically enriched cyclic ureas can be synthesized from allylic amines using an organocatalytic amine-isocyanate capture-cyclization strategy. researchgate.net These examples suggest that an organocatalytic approach to the indole nucleus of the target molecule could be envisioned, potentially through a tandem reaction involving a substituted aniline and a suitable carbonyl compound or alkyne, catalyzed by a chiral phosphoric acid or amine.

Regioselective Functionalization Strategies for Precursors to this compound

The synthesis of a polysubstituted indole like this compound often relies on the regioselective functionalization of a simpler, pre-formed indole precursor. Controlling the position of incoming substituents is a significant challenge due to the inherent reactivity patterns of the indole ring.

Strategies for Directing Group Assisted C-H Functionalization

Directing group-assisted C-H functionalization has emerged as a powerful strategy to achieve regioselectivity that is otherwise difficult to obtain. rsc.org This approach involves the temporary installation of a directing group onto the indole nitrogen or a carbon atom, which then coordinates to a metal catalyst and directs the C-H activation to a specific, often adjacent, position. thieme-connect.com This strategy is particularly effective for the functionalization of the typically less reactive C4 position of the indole ring. thieme-connect.comnih.gov

Various groups can be employed to direct C-H activation. For example, a formyl group at the C3 position, assisted by glycine (B1666218) as an inexpensive transient directing group, can direct the C4-arylation of indoles using a Pd(OAc)₂ catalyst. nih.gov Similarly, other carbonyl groups (ketones, esters, carboxylic acids) at the C3 position can direct C4-arylation. acs.org Amide groups have also been shown to be robust and versatile directing groups for site-selective C-H functionalization. nih.gov The ability to subsequently remove these directing groups adds to the synthetic utility of this methodology.

Table 3: Examples of Directing Groups for Regioselective C-H Functionalization of Indoles

Directing Group (Position) Catalyst System Reaction Type Functionalized Position Ref
Formyl (C3) Pd(OAc)₂ / AgTFA C4 Arylation C4 nih.gov
Carboxylic Acid (C3) Pd(II) C2 Arylation (decarboxylative) C2 acs.org
Acetyl (C3) Pd(II) C4 Arylation / 3,2-Carbonyl Migration C4, C2 acs.org
Carboxamide (C3) Ir(III)/Ag(I) C2 Functionalization C2 nih.gov
Carboxamide (C3) Rh(I)/Ag(I) C3 Functionalization (with translocation) C3 nih.gov

Regiocontrol in Electrophilic and Nucleophilic Substitution Reactions on Precursors

The inherent electronic properties of the indole nucleus dictate its reactivity towards electrophiles. Electrophilic aromatic substitution on an unsubstituted indole preferentially occurs at the C3 position. stackexchange.comic.ac.uk This is because the cationic intermediate formed by attack at C3 is more stable, as it does not disrupt the aromaticity of the benzene (B151609) ring. stackexchange.com Understanding this intrinsic preference is crucial for planning the synthesis of precursors.

However, this regioselectivity can be modulated. The presence of substituents, such as the methoxy group in the target molecule's precursors, can enhance the reactivity of the indole ring. chim.it Furthermore, reaction conditions and reagents can be tuned to override the natural C3 selectivity. A notable example is the ligand-enabled switch of regioselectivity in the palladium-catalyzed oxidative Heck reaction of indoles. nih.gov By choosing a specific sulfoxide-2-hydroxypyridine (SOHP) ligand, regiocontrol can be achieved, allowing for selective C2 or C3 functionalization. nih.gov

In addition to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a relevant strategy, particularly for precursors containing leaving groups on the benzene ring. The synthesis of indoles via the reaction of benzylic carbanions with nitriles, followed by an SNAr reaction to displace a methoxy group, demonstrates a metal-free approach to forming the indole ring from methoxy-substituted precursors. nsf.gov This indicates that the methoxy group itself can act as a leaving group under certain conditions, providing another tool for regiocontrolled synthesis.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. Key principles include the use of safer solvents, maximization of atom economy, and optimization of energy efficiency.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Many traditional indole syntheses utilize hazardous solvents. However, modern approaches are increasingly favoring greener alternatives. For the synthesis of a compound like this compound, several green solvent strategies could be employed.

Recent advancements in indole synthesis have demonstrated the feasibility of using water, ethanol, or performing reactions under solvent-free conditions, often aided by microwave irradiation. acs.org For instance, a potential final step in the synthesis of the target molecule could be the reduction of a corresponding nitroindole, 5-methoxy-2-methyl-6-nitro-1H-indole. This reduction can often be achieved using catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) in a green solvent such as ethanol.

Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single step, often proceed under milder conditions and can sometimes be performed in more environmentally benign solvents like ethanol. chim.it A hypothetical MCR approach to a precursor of this compound could significantly reduce solvent waste and energy consumption.

Table 1: Potential Green Solvents and Conditions for Indole Synthesis

Solvent/ConditionRationale for "Green" ClassificationPotential Application in Synthesis
WaterNon-toxic, non-flammable, readily availableFischer indole synthesis, reductive aminations
EthanolRenewable resource, biodegradable, lower toxicityCatalytic hydrogenation, multicomponent reactions
2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, good substitute for halogenated solventsExtraction and workup procedures
Solvent-Free (Microwave)Reduced reaction times, lower energy consumption, no solvent wasteCyclization and condensation reactions

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are central to green synthesis. organic-chemistry.org

The classic Fischer indole synthesis, while widely used, can have a lower atom economy due to the formation of byproducts like ammonia. wikipedia.orgbyjus.com To synthesize this compound, a Fischer synthesis would likely involve the reaction of a substituted phenylhydrazine with acetone or a related ketone. The optimization of this route would focus on maximizing the yield and minimizing waste streams.

More atom-economical routes could involve transition-metal-catalyzed cycloisomerization reactions. youtube.com For example, a suitably substituted o-alkynyl aniline derivative could undergo an intramolecular cyclization to form the indole ring with 100% atom economy. The development of such a route for our target molecule would represent a significant advancement in its green synthesis.

Reaction efficiency is also a critical factor, encompassing not just the chemical yield but also reaction time, energy input, and ease of purification. Catalytic processes are generally more efficient as they reduce the need for stoichiometric reagents. orgsyn.org

Comparative Analysis of Synthetic Route Efficiency and Scalability

The choice of a synthetic route for industrial applications depends heavily on its efficiency and scalability. wikipedia.orgnih.gov While a specific, scalable synthesis for this compound has not been published, we can compare the potential scalability of common indole synthesis strategies.

The Fischer indole synthesis is a well-established and often scalable method, used in the industrial production of various pharmaceutical agents. wikipedia.org However, the harsh acidic conditions and potential for side reactions can sometimes complicate its scale-up.

Modern multicomponent reactions offer a convergent and often more efficient approach to complex molecules. chim.it A well-designed MCR could potentially assemble the core of this compound or a key intermediate in a single, high-yield step, making it an attractive option for scalable synthesis.

Catalytic methods, particularly those using earth-abundant metals, are also highly desirable for large-scale production due to their efficiency and reduced waste. A route employing a catalytic C-H activation/amination strategy to introduce the 6-amino group onto a pre-formed 5-methoxy-2-methylindole scaffold could be a highly efficient and scalable approach.

Table 2: Comparative Analysis of Potential Synthetic Strategies

Synthetic StrategyPotential Advantages for ScalabilityPotential Challenges for Scalability
Fischer Indole SynthesisWell-established, uses readily available starting materialsOften requires harsh acidic conditions, potential for side products
Bischler-Möhlau Indole SynthesisVersatile for various substitutionsMay require high temperatures and strong acids
Leimgruber-Batcho Indole SynthesisMilder conditions than Fischer, good for electron-rich anilinesMay involve multiple steps, potential for byproduct formation
Multicomponent Reactions (MCRs)High convergence, operational simplicity, often milder conditionsRoute development can be complex, optimization of multiple parameters
Transition-Metal Catalyzed CyclizationsHigh atom economy, high efficiency, mild conditionsCatalyst cost and removal, potential for metal contamination

Chemical Reactivity and Advanced Transformations of 5 Methoxy 2 Methyl 1h Indol 6 Amine

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, and its reactivity is a subject of extensive study. The presence of the methoxy (B1213986) and amino groups on the benzene (B151609) portion of the indole nucleus, along with the methyl group on the pyrrole (B145914) ring, significantly influences its chemical properties.

Electrophilic Aromatic Substitution Reactions on the Indole Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comyoutube.com In the context of 5-methoxy-2-methyl-1H-indol-6-amine, the electron-donating nature of the methoxy and amino groups, as well as the indole nitrogen, activates the ring system towards attack by electrophiles. The general mechanism involves the attack of the aromatic π-system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The regioselectivity of EAS on the indole nucleus is a key consideration. The C3 position of the pyrrole ring is typically the most nucleophilic and thus the primary site of electrophilic attack. However, the directing effects of the substituents on the benzene ring can also influence the outcome. The strong activating and ortho-, para-directing effects of the 6-amino and 5-methoxy groups would be expected to favor substitution at the C7 and C4 positions of the benzene ring.

Reaction Reagents Typical Products
NitrationHNO₃/H₂SO₄Introduction of a nitro group (-NO₂) onto the aromatic ring, likely at C4 or C7. libretexts.org
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Introduction of a halogen (Br or Cl) atom onto the ring. youtube.com
SulfonationFuming H₂SO₄Introduction of a sulfonic acid group (-SO₃H). youtube.com
Friedel-Crafts AlkylationR-Cl/AlCl₃Introduction of an alkyl group (R).
Friedel-Crafts AcylationR-COCl/AlCl₃Introduction of an acyl group (R-CO).

Nucleophilic Additions and Substitutions on the Indole System

While electrophilic substitution is more common for the electron-rich indole nucleus, nucleophilic reactions can also occur, particularly under specific conditions or with appropriately modified substrates. acs.orgbham.ac.uk For instance, nucleophilic substitution has been observed in 1-methoxy-6-nitroindole derivatives, where the electron-withdrawing nitro group and the 1-methoxy group facilitate attack by nucleophiles at the C2 position. nii.ac.jpresearchgate.net

In the case of this compound, direct nucleophilic attack on the indole ring is less favorable due to its high electron density. However, transformation of the amino group into an electron-withdrawing group could potentially enable such reactions.

Oxidative and Reductive Transformations of the Indole Moiety

The indole nucleus can undergo both oxidative and reductive transformations. Oxidation can lead to a variety of products, including oxindoles, depending on the oxidizing agent and reaction conditions. The electron-rich nature of the this compound ring system makes it susceptible to oxidation.

Conversely, reduction of the indole ring is also possible, typically requiring strong reducing agents. Catalytic hydrogenation, for example, can reduce the pyrrole double bond to yield the corresponding indoline (B122111) derivative. The choice of catalyst and reaction conditions can influence the extent of reduction.

Transformations Involving the 6-Amino Functionality

The primary amino group at the C6 position is a versatile functional handle that allows for a wide range of chemical modifications.

Acylation and Sulfonylation Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of the 6-amino group makes it nucleophilic and readily reactive with electrophilic reagents such as acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This transformation is often used to protect the amino group or to introduce specific structural motifs.

Sulfonylation: Similarly, reaction with sulfonyl chlorides yields sulfonamides. This reaction is also a common strategy for functionalizing primary amines.

Reaction Reagent Type Functional Group Formed
AcylationAcyl chloride (RCOCl) or Anhydride ((RCO)₂O)Amide (-NHCOR)
SulfonylationSulfonyl chloride (RSO₂Cl)Sulfonamide (-NHSO₂R)

Diazotization and Subsequent Transformations of the Primary Amine

The primary aromatic amine functionality can be converted into a diazonium salt by treatment with a source of nitrous acid (e.g., NaNO₂/HCl) at low temperatures. This diazotization reaction is a gateway to a plethora of further transformations. The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.

Reaction Reagents Product Functional Group
Sandmeyer Reaction (Halogenation)CuCl/HCl or CuBr/HBrChloro (-Cl) or Bromo (-Br)
Sandmeyer Reaction (Cynation)CuCN/KCNCyano (-CN)
Schiemann ReactionHBF₄, then heatFluoro (-F)
HydroxylationH₂O, heatHydroxyl (-OH)
ReductionH₃PO₂Hydrogen (-H)

Modifications and Transformations of the 5-Methoxy Group

The 5-methoxy group is another key functional handle that can be manipulated to create derivatives with altered electronic and steric properties.

A common and highly effective transformation of aryl methyl ethers is demethylation to the corresponding phenol (B47542). Boron tribromide (BBr₃) is a powerful reagent for this purpose, capable of cleaving aryl methyl ethers under mild conditions, often at room temperature or below. orgsyn.orgcommonorganicchemistry.com The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This method is particularly useful as it is often compatible with a wide range of other functional groups. orgsyn.org The resulting 5-hydroxy-2-methyl-1H-indol-6-amine is a valuable intermediate, as the phenolic hydroxyl group offers a new site for derivatization.

Table 2: Conditions for Aryl Methyl Ether Demethylation

Reagent Typical Solvent Temperature Key Features
Boron Tribromide (BBr₃) Dichloromethane (B109758) (DCM) -78 °C to Room Temp High efficiency, mild conditions, broad functional group tolerance. orgsyn.orgcommonorganicchemistry.comnih.gov

| Hydrobromic Acid (HBr) | Acetic Acid or Water | Reflux | Harsher conditions, may not be suitable for sensitive substrates. orgsyn.org |

Following demethylation to the 5-hydroxyindole, the resulting phenolic oxygen atom can be readily derivatized. O-alkylation is a common strategy, typically achieved by treating the phenol with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). mdpi.com This reaction allows for the introduction of a variety of alkyl or substituted alkyl chains at the 5-position, significantly expanding the structural diversity of the scaffold. This two-step sequence of demethylation followed by O-alkylation provides a versatile route to a wide range of 5-alkoxyindole derivatives that would be difficult to access directly. mdpi.comnih.gov

Reactions at the 2-Methyl Substituent

The 2-methyl group, while often considered less reactive than other functionalities on the indole ring, can participate in specific chemical transformations.

The C-H bonds of the 2-methyl group are susceptible to radical abstraction, opening pathways for functionalization. Hydrogen Atom Transfer (HAT) reactions, often initiated photochemically or with a radical initiator, can generate a 2-indolyl methyl radical. nih.govyoutube.com This radical intermediate can then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. For instance, visible-light-mediated photoredox catalysis can be employed to generate radicals that undergo subsequent reactions. rsc.org Another approach involves the direct generation of a C,N-dianion by treating 2-methylindole (B41428) with a strong base combination like n-butyllithium and potassium tert-butoxide, which allows for regiospecific functionalization at the methyl group. rsc.org These methods provide a powerful means to elaborate the structure at the C-2 position, a modification that can significantly influence the biological properties of the molecule.

Oxidative Transformations of the Methyl Group

The 2-methyl group of the indole nucleus is susceptible to oxidation, offering a pathway to introduce various functional groups, most notably a formyl group to yield an indole-2-carboxaldehyde. This transformation is a key step in the synthesis of more complex derivatives. Several oxidizing agents have been shown to be effective for the oxidation of 2-methylindoles. tandfonline.comtandfonline.comrsc.orgacs.orgoup.com

One of the most common reagents for this transformation is manganese dioxide (MnO₂). tandfonline.comtandfonline.com The activity of MnO₂ can vary depending on its method of preparation. tandfonline.com Refluxing a solution of a 2-methylindole derivative with freshly prepared active MnO₂ in a solvent like dichloromethane can lead to the corresponding 2-formylindole. tandfonline.com In some cases, a mixture of the monoaldehyde and the dialdehyde (B1249045) (if a second oxidizable position is present) may be obtained. tandfonline.com The reaction conditions can be tuned to favor the formation of the desired product. For instance, carrying out the oxidation in a higher boiling solvent like 1,2-dichloroethane (B1671644) can drive the reaction to completion, yielding the dialdehyde as the sole product. tandfonline.com

Another approach involves autoxidation in the presence of a carboxylic acid. Refluxing a 3-substituted-2-methylindole in propionic or acetic acid can selectively oxidize the 2-methyl group to a formyl group. oup.com This method's effectiveness is highly dependent on the solvent used. oup.com

More recently, methods using sulfuryl chloride fluoride (B91410) (SO₂ClF) have been developed for the one-step synthesis of 3-chloro-2-formylindoles from 2-methylindoles. rsc.org This reaction proceeds through a tandem process of electrophilic chlorination, deprotonation, nucleophilic addition of water, and subsequent oxidation. rsc.org This protocol is applicable to a variety of readily available 2-methylindoles under mild conditions. rsc.org

Periodate (B1199274) oxidation has also been explored for 2-methylindoles, though it can lead to more complex products. acs.org For example, the oxidation of 2-methylindole with sodium periodate can yield dimeric structures like 2,2'-dimethyl-3,3'-dioxodiindolinyl-2,2'. acs.org

The choice of oxidant and reaction conditions can thus be tailored to achieve the desired oxidative transformation of the 2-methyl group in this compound, providing access to key intermediates for further derivatization.

Table 1: Oxidative Transformations of 2-Methylindoles

Starting Material Oxidizing Agent Solvent Conditions Product(s) Reference(s)
3-Alkyl-2-methylindoles Air (Autoxidation) Propionic Acid / Acetic Acid Reflux 3-Alkyl-2-formylindoles oup.com
2-Methylindoles SO₂ClF / H₂O Not specified Mild 3-Chloro-2-formylindoles rsc.org
2-Methylindole Sodium Periodate Not specified Not specified 2,2'-Dimethyl-3,3'-dioxodiindolinyl-2,2' acs.org
5-Methoxy-1-phenylsulfonyl-2-methylindole-3-aldehyde Active MnO₂ Dichloromethane Reflux, 6h Mixture of mono- and dialdehydes tandfonline.com
5-Methoxy-1-phenylsulfonyl-2-methylindole-3-aldehyde Active MnO₂ 1,2-Dichloroethane Boiling Indole-2,3-dialdehyde tandfonline.com

Synthesis and Reactivity of Advanced this compound Derivatives and Analogues

Design and Synthesis of Indole-Fused Heterocyclic Systems

The 6-amino group of this compound serves as a versatile handle for the construction of fused heterocyclic systems. The design of such systems often aims to create novel scaffolds with potential applications in medicinal chemistry and materials science. Various synthetic strategies can be employed to build additional rings onto the indole core.

One common approach is the construction of a new ring fused at the 6- and 7-positions of the indole. This can be achieved through reactions that involve the 6-amino group and the C7-position of the indole ring. For instance, the Fischer indole synthesis can be adapted to create tricyclic indole derivatives. rsc.orgyoutube.com This involves the reaction of a suitably substituted hydrazine (B178648) with a cyclic ketone, followed by acid-catalyzed cyclization. rsc.org

Cross-coupling reactions are also powerful tools for the synthesis of functionalized indoles that can serve as precursors to fused systems. nih.gov For example, palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, and Heck couplings can be used to introduce various substituents at different positions of the indole ring, which can then be subjected to cyclization reactions. nih.gov

The synthesis of polycyclic indole derivatives can also be achieved through ruthenium(II)-catalyzed C-H activation and annulation reactions. nih.gov These methods allow for the direct coupling of amides with alkynes to form complex structures, including N-acyl indoles and tricyclic amides. nih.gov Although not specifically demonstrated on 6-aminoindoles, the principles of C-H functionalization could be applied to create fused systems.

The 2-cyano group, which can be derived from the 2-methyl group via oxidation and subsequent conversion, is a valuable precursor for the synthesis of indole-fused polycycles. nih.gov The nitrile function can participate in various cycloaddition and condensation reactions to form new heterocyclic rings.

Table 2: General Strategies for Indole-Fused Heterocycle Synthesis

Synthetic Strategy Key Reaction Precursor(s) Fused System Type Reference(s)
Fischer Indole Synthesis Acid-catalyzed cyclization Substituted hydrazine, cyclic ketone Tricyclic indoles (e.g., carbazoles) rsc.orgyoutube.com
Cross-Coupling/Cyclization Suzuki, Stille, Heck coupling Halogenated indole, boronic acid/stannane/alkene Varied polycyclic indoles nih.gov
C-H Activation/Annulation Ru(II)-catalyzed coupling Indole, alkyne N-Acyl indoles, tricyclic amides nih.gov
Nitrile Cyclization Cycloaddition/Condensation 2-Cyanoindole Indole-fused polycycles nih.gov

Annulation Reactions for Complex Polycyclic Indole Structures

Annulation reactions provide a direct method for constructing polycyclic structures by forming two new bonds in a single operation. For the this compound scaffold, the indole ring itself can participate as a diene or dienophile in cycloaddition reactions, or the 6-amino group can be a key component in building a new fused ring.

Ruthenium(II)-catalyzed oxidative coupling of NH protic amides with alkynes has been developed for the synthesis of a variety of complex structures, such as N-acyl indoles and tricyclic amide derivatives. nih.gov This methodology could potentially be applied to the N-acylated derivative of this compound to construct fused polycyclic systems.

The synthesis of functionalized tetrahydroquinolines containing an indole scaffold has been achieved via a chemoselective annulation of an aza-ortho-quinone methide precursor. acs.org This demonstrates the potential for using indole derivatives in [4+2] cycloaddition reactions to form complex polycyclic structures.

Furthermore, the synthesis of polycyclic indoles can be achieved through domino reactions and C-H functionalization at the indole C-3 position. organic-chemistry.org While the presence of the 6-amino group in this compound might influence the regioselectivity of such reactions, it also offers a point for further functionalization and cyclization.

Solid-phase synthesis methods have also been developed for creating libraries of substituted indolines and indoles. capes.gov.br These methods include traceless reduction, radical cyclization, and oxidative elimination, which can be used to generate polycyclic indolines and indoles. capes.gov.br

Development of Modified Tryptamine (B22526) Analogues from the Compound

The conversion of this compound into modified tryptamine analogues involves the introduction of a 2-aminoethyl side chain at the C3 position of the indole ring. The 6-amino group can either be protected during this synthesis or can be a site for further modification in the final tryptamine analogue.

A common route to tryptamines is the Speeter-Anthony synthesis, which involves the reaction of an indole with oxalyl chloride, followed by reaction with a secondary amine and subsequent reduction of the resulting amide. acs.org This method is widely used for preparing substituted tryptamines. acs.org

A more direct, one-pot reductive alkylation of indoles with N-protected aminoethyl acetals in the presence of triethylsilane (TES) and trifluoroacetic acid (TFA) has been reported. nih.govresearchgate.net This method is efficient, proceeds under mild conditions, and tolerates various functional groups, making it suitable for the synthesis of complex tryptamine derivatives. nih.gov

Thirteen 5-methoxy-2-methyl-N,N-dialkyltryptamines have been prepared and characterized, demonstrating the feasibility of synthesizing a range of tryptamine analogues from the 5-methoxy-2-methylindole (B121554) scaffold. researchgate.netshulginresearch.net The synthesis typically starts with the indole, which is reacted with glyoxalyl chloride, followed by reaction with a secondary amine and reduction to yield the final tryptamine. researchgate.netshulginresearch.net

Another synthetic approach involves the reaction of 2-amino-1-(o-bromophenyl)ethanols, which can be prepared from o-bromobenzaldehydes, with ammonia (B1221849) in methanol (B129727) at elevated temperatures to form indoles. psu.edu This method is particularly suitable for the synthesis of N,N-disubstituted tryptamines. psu.edu

The development of tryptamine analogues from this compound would provide a series of novel compounds with a unique substitution pattern, offering opportunities for exploring their chemical and biological properties.

Table 3: Synthesis of Tryptamine Analogues from Substituted Indoles

Starting Indole Reagents Key Steps Product Type Reference(s)
5-Methoxyindole 1. Oxalyl chloride, 2. Secondary amine, 3. Reducing agent (e.g., LAH) Speeter-Anthony Synthesis Substituted Tryptamines acs.org
Indoles N-protected aminoethyl acetals, TES/TFA One-pot reductive alkylation Tryptamine Derivatives nih.govresearchgate.net
5-Methoxy-2-methylindole 1. Glyoxalyl chloride, 2. Secondary amine, 3. Reducing agent Amide formation and reduction 5-Methoxy-2-methyl-N,N-dialkyltryptamines researchgate.netshulginresearch.net
o-Bromobenzaldehydes 1. Formation of 2-amino-1-(o-bromophenyl)ethanol, 2. Ammonia, Methanol Indole formation from amino alcohol N,N-Disubstituted Tryptamines psu.edu

Theoretical and Computational Investigations of 5 Methoxy 2 Methyl 1h Indol 6 Amine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. niscpr.res.in Instead of calculating the complex wavefunction of a molecule, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties can be derived.

For 5-methoxy-2-methyl-1H-indol-6-amine, DFT would be instrumental in performing a thorough conformational analysis . The methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amine (-NH₂) groups can all rotate, leading to various possible three-dimensional arrangements (conformers). By systematically rotating these groups and calculating the energy of each resulting structure, a potential energy surface can be mapped out. This allows for the identification of the most stable conformer(s), which are crucial for understanding the molecule's behavior in biological systems and chemical reactions. For instance, studies on similar substituted indoles have successfully used DFT to determine their preferred geometries. nih.govresearchgate.net

Furthermore, DFT provides deep insights into the electronic structure . Key properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.netnih.gov

Electron Density Distribution: DFT can map out how the electrons are distributed across the molecule, highlighting electron-rich and electron-poor regions. This is critical for predicting sites of electrophilic and nucleophilic attack.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a more quantitative picture of the charge distribution.

A hypothetical table of DFT-calculated electronic properties for the most stable conformer of this compound is presented below.

PropertyHypothetical ValueSignificance
Total Energy-X HartreesA measure of the molecule's stability.
HOMO Energy-Y eVRelates to the ionization potential and electron-donating ability.
LUMO Energy+Z eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap(Y+Z) eVAn indicator of chemical reactivity and kinetic stability.

Note: The values in this table are for illustrative purposes only and would need to be determined by actual DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. aps.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results for molecular geometries, vibrational frequencies, and energies. However, their high computational cost often limits their application to smaller molecules. For a molecule the size of this compound, ab initio calculations would be computationally demanding but could serve as a benchmark for validating the results from more approximate methods like DFT.

Semi-empirical methods , on the other hand, are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify the calculations. uni-muenchen.deuomustansiriyah.edu.iqwikipedia.org Methods like AM1, PM3, and MNDO are significantly faster than ab initio or DFT methods, making them suitable for studying large molecules or for performing preliminary conformational searches. uni-muenchen.dewikipedia.org While less accurate, they can provide valuable qualitative insights into the ground state properties of this compound, such as its initial geometry for more rigorous optimization. ststephens.net.in

A comparative table illustrating the general trade-offs between these methods is shown below.

MethodAccuracyComputational CostTypical Application for this compound
Ab Initio (e.g., MP2)HighVery HighBenchmarking energies and geometries of key conformers.
DFT (e.g., B3LYP)Good to HighModerate to HighDetailed conformational analysis, electronic structure, and reaction pathways.
Semi-Empirical (e.g., AM1)ModerateLowInitial conformational screening and analysis of large systems.

Computational Modeling of Reaction Mechanisms and Pathways

Understanding how a molecule reacts is a central goal of chemistry. Computational modeling can provide detailed insights into reaction mechanisms, identifying intermediates, transition states, and the energy changes that occur throughout a chemical transformation.

A key application of computational chemistry is the elucidation of reaction mechanisms through the calculation of potential energy surfaces . For this compound, a particularly important reaction is electrophilic aromatic substitution, a common reaction for indole (B1671886) derivatives. researchgate.netnih.gov The electron-rich indole ring is susceptible to attack by electrophiles, and the positions of the methoxy, methyl, and amino groups will direct the incoming electrophile to specific positions on the ring.

Computational methods can be used to model the reaction of this compound with an electrophile. This involves:

Identifying Reactants, Intermediates, and Products: The starting materials, any stable intermediates (such as a sigma complex in electrophilic substitution), and the final products are identified.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction. Sophisticated algorithms are used to find these saddle points on the potential energy surface. youtube.com

Calculating the Energy Profile: The energies of the reactants, intermediates, transition states, and products are calculated to construct a reaction energy profile. The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate.

A hypothetical reaction energy profile for the electrophilic bromination of this compound at a specific position is depicted below.

SpeciesRelative Energy (kcal/mol)
Reactants (Indole + Br₂)0
Transition State 1+15
Intermediate (Sigma Complex)+5
Transition State 2+10
Products (Brominated Indole + HBr)-5

Note: These values are hypothetical and would be determined from quantum chemical calculations.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction rate and selectivity. wikipedia.org Computational models can account for the presence of a solvent in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This is a computationally efficient way to capture the bulk effects of the solvent on the solute's electronic structure and energy.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms. frontiersin.org

For this compound, the amino and methoxy groups can form hydrogen bonds with protic solvents, which could significantly influence its reactivity. For example, a polar protic solvent might stabilize a charged intermediate in an electrophilic substitution reaction, thereby lowering the activation energy and increasing the reaction rate. mdpi.com The choice of solvent can also influence the selectivity of a reaction, favoring one product over another. acs.org

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgimperial.ac.uk It focuses on the interaction between the HOMO of one reactant and the LUMO of another. organicchemistrydata.org A smaller energy gap between the interacting orbitals leads to a stronger interaction and a more favorable reaction. ucsb.edu

For this compound, FMO theory can be used to predict its reactivity towards various reagents. The electron-donating methoxy, methyl, and amino groups are expected to raise the energy of the HOMO, making the molecule a good nucleophile. The shape and location of the HOMO will indicate the most likely sites for electrophilic attack. Conversely, the LUMO's shape and energy will determine the molecule's susceptibility to nucleophilic attack.

By analyzing the HOMO and LUMO of this compound, one can make predictions about its role in various reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. nih.gov The relative sizes of the orbital lobes on different atoms can help predict the regioselectivity of these reactions. ucsb.edu

A summary of how FMO theory can be applied to predict the reactivity of this compound is provided in the table below.

InteractionReactivity Prediction
HOMO of Indole with LUMO of Electrophile Predicts the sites and relative rates of electrophilic attack on the indole ring. The electron-donating groups are expected to make the indole ring highly reactive towards electrophiles.
LUMO of Indole with HOMO of Nucleophile Predicts the susceptibility of the indole to nucleophilic attack. This is generally less favorable for electron-rich indoles unless there are strong electron-withdrawing groups present.

Structure-Reactivity Relationship Studies (QSAR in a chemical context)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In the context of chemical reactivity, QSAR models can be powerful tools for predicting the outcomes of chemical reactions, such as yields or reaction rates, based on molecular descriptors.

Predictive modeling for chemical transformation efficiency involves developing QSAR models where the "activity" is a measure of reaction success, such as reaction yield, rate constant, or enantiomeric excess. This approach is particularly valuable in process chemistry and catalyst development, allowing for the in silico screening of substrates or catalysts to identify candidates that are most likely to provide desired outcomes.

The development of such a QSAR model begins with a dataset of molecules with known transformation efficiencies. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: These describe the electron distribution in the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies). They are crucial for modeling reactions where electrostatic interactions or orbital overlaps are key.

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, specific steric parameters like Taft's Es). They are important for reactions sensitive to steric hindrance.

Topological Descriptors: These are numerical representations of molecular branching, connectivity, and shape.

Lipophilic Descriptors: Parameters like LogP describe the partitioning of a compound between an aqueous and an organic phase, which can influence reactivity in multiphasic systems.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms are used to build an equation that links the descriptors to the observed reactivity. nih.govnih.gov For instance, a hypothetical study on the efficiency of a C-N cross-coupling reaction on a series of substituted indol-6-amines might yield a model like:

Reaction Yield (%) = β₀ + β₁(σ) + β₂(Es) + β₃(LogP)

Where σ is a Hammett electronic parameter, Es is a steric parameter, and LogP is the partition coefficient. The coefficients (β) are determined by the regression analysis. The validity and predictive power of the resulting model are then rigorously assessed using internal and external validation techniques. nih.govnih.gov

Table 1: Hypothetical Molecular Descriptors for Predictive Modeling of a Reaction on Substituted 2-methyl-1H-indol-6-amines This table is illustrative and provides examples of descriptors that would be used in a QSAR study.

Substituent at C5CompoundLogPMolecular Volume (ų)HOMO Energy (eV)Predicted Yield (%)
-OCH₃This compound1.85185.2-5.1285
-H2-methyl-1H-indol-6-amine1.60160.5-5.0578
-Cl5-chloro-2-methyl-1H-indol-6-amine2.31175.9-5.2565
-CH₃2,5-dimethyl-1H-indol-6-amine2.15180.1-5.0882

Computational chemistry provides profound insights into the factors governing site selectivity (reaction at different positions on a single functional group) and regioselectivity (reaction at one of two or more possible positions in a molecule). For electron-rich aromatic systems like this compound, methods based on Density Functional Theory (DFT) are particularly effective.

The indole nucleus is inherently reactive towards electrophiles, with substitution patterns influenced by existing substituents. The methoxy group at the C5 position and the amine group at the C6 position are both electron-donating groups that activate the benzene (B151609) portion of the indole ring. chim.it DFT calculations can quantify this influence by modeling several properties:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For electrophilic attack, the reaction is favored at atoms where the HOMO density is highest, as this represents the most available electrons.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack.

Fukui Functions: These functions mathematically describe the change in electron density at a specific point in the molecule when an electron is added or removed. They provide a quantitative measure of the reactivity of different atomic sites towards electrophilic, nucleophilic, or radical attack.

Reaction Pathway Modeling: For complex reactions, the full energy profile of the reaction pathway can be calculated. By comparing the activation energies for reactions at different sites, the most favorable (kinetically controlled) product can be predicted. This approach has been used to rationalize the observed regioselectivity in the formation of oxindole systems from related precursors. researchgate.net

For this compound, calculations would likely predict that electrophilic substitution is highly favored on the benzene ring, with the C4 and C7 positions being the most activated due to the strong ortho- and para-directing effects of the methoxy and amine groups. The pyrrole (B145914) ring's C3 position remains a potential site for electrophilic attack, a common feature of indole chemistry. nih.gov

Table 2: Illustrative Calculated Reactivity Indices for this compound This table presents hypothetical DFT-calculated values to demonstrate how site selectivity is predicted.

Atomic PositionCalculated Partial Charge (e)Fukui Index (f⁻) for Electrophilic AttackPredicted Reactivity towards Electrophiles
C3-0.210.12Moderate
C4-0.280.25High
C7-0.250.21High
N1 (Amine)-0.450.08Low (protonation likely)

Prediction of Spectroscopic Parameters for Mechanistic Interpretation

Computational spectroscopy has become an indispensable tool for confirming chemical structures and interpreting complex spectra to gain mechanistic insights. By simulating spectra for proposed intermediates or transition states, computational methods can provide evidence that is difficult or impossible to obtain experimentally.

The prediction of Nuclear Magnetic Resonance (NMR) parameters, particularly chemical shifts (δ), is a powerful application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the most common approach for calculating NMR shieldings, which are then converted to chemical shifts by referencing against a standard compound like tetramethylsilane. researchgate.netmdpi.com

Accurate prediction of ¹H and ¹³C NMR spectra serves several purposes beyond basic identification:

Structure Verification: For novel compounds, comparing the computationally predicted spectrum with the experimental one provides strong evidence for the proposed structure.

Stereochemical Assignment: Different diastereomers or enantiomers of a molecule will have distinct NMR spectra. Calculations can predict the spectrum for each isomer, allowing for confident assignment of the experimentally observed stereochemistry.

Conformational Analysis: In flexible molecules, the observed NMR spectrum is often an average over several rapidly interconverting conformers. Calculations can predict the shifts for each stable conformer, and by performing a Boltzmann-weighted average, the experimental spectrum can be reproduced and interpreted.

Mechanistic Studies: By calculating the NMR shifts of proposed reaction intermediates, it may be possible to identify their transient existence in a reaction mixture.

For this compound, computational NMR would be valuable for unambiguously assigning the proton and carbon signals of the substituted aromatic ring. The ¹³C chemical shift of the methoxy carbon can also be diagnostic of its electronic environment and potential steric interactions. researchgate.net

Table 3: Hypothetical Comparison of Calculated and Typical Experimental NMR Chemical Shifts (ppm) for this compound Calculated values are illustrative of what a GIAO-DFT computation might yield. Experimental ranges are based on typical values for substituted indoles.

AtomCalculated ¹³C Shift (ppm)Typical Experimental ¹³C Range (ppm)Calculated ¹H Shift (ppm)Typical Experimental ¹H Range (ppm)
C2138.5135-140--
C3101.2100-1056.156.1-6.4
C4110.8110-1156.706.6-6.9
C5154.3152-156--
C6135.1133-138--
C7105.9104-1086.956.8-7.1
2-CH₃13.712-152.352.3-2.5
5-OCH₃55.955-583.803.7-3.9
6-NH₂--4.504.0-5.0 (broad)
1-NH--7.807.5-8.2 (broad)

Simulations of vibrational spectra (Infrared and Raman) via DFT calculations are instrumental in understanding the structural details of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov

For this compound, these simulations can provide detailed structural information:

Peak Assignment: Experimental IR spectra of complex molecules often contain many overlapping bands. Computational analysis allows for the confident assignment of each band to a specific molecular motion (e.g., N-H stretch, C=C aromatic stretch, C-O ether stretch). nih.gov

Hydrogen Bonding: The frequency of N-H and O-H stretching vibrations is highly sensitive to hydrogen bonding. By comparing the calculated frequencies of an isolated molecule with those of a dimer or a solvated complex, the presence and strength of intermolecular hydrogen bonds can be inferred. This has been demonstrated in studies of related indole derivatives. nih.gov

Conformational Isomers: Different conformers of a molecule (e.g., related to the orientation of the amine or methoxy group) will have unique calculated vibrational spectra. This can help identify the presence of multiple conformers in an experimental sample.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical scaled quantum mechanical frequencies and their corresponding vibrational modes.

Vibrational ModeFunctional GroupCalculated Scaled Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Stretch (Indole)1-NH34503400-3500
N-H Asymmetric Stretch (Amine)6-NH₂33803350-3450
N-H Symmetric Stretch (Amine)6-NH₂33103280-3380
Aromatic C-H StretchAr-H30803050-3150
Aliphatic C-H Stretch-CH₃29502920-2980
Aromatic C=C StretchAr C=C1610, 15801550-1620
N-H Bend (Amine)6-NH₂16051590-1650
Asymmetric C-O-C StretchAr-O-CH₃12551230-1270

Advanced Analytical Methodologies in the Study of 5 Methoxy 2 Methyl 1h Indol 6 Amine Chemical Processes

Advanced Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are indispensable tools in the analysis of chemical reactions involving 5-methoxy-2-methyl-1H-indol-6-amine, from tracking the consumption of reactants and the formation of products to the isolation of the final compounds from complex mixtures.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Intermediates

The synthesis of complex molecules like derivatives of this compound often proceeds through multiple steps, involving various transient intermediates. High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the real-time monitoring of these reactions and the identification of intermediates. The coupling of liquid chromatography with mass spectrometry allows for the separation of components in a reaction mixture followed by their immediate mass analysis, providing crucial information about the progress of the synthesis.

In the context of indole (B1671886) chemistry, methods such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) have been effectively employed to analyze complex mixtures of indole alkaloids. mdpi.com This approach offers rapid and efficient separation of compounds, which is vital for tracking the fast-evolving composition of a reaction mixture. By monitoring the appearance and disappearance of specific molecular ions corresponding to reactants, intermediates, and products, chemists can optimize reaction conditions such as temperature, pressure, and catalyst loading. For instance, in multi-step syntheses, LC-MS can confirm the successful formation of a key intermediate before proceeding to the next step, thereby saving time and resources. The high sensitivity of MS detectors also allows for the detection of low-concentration intermediates that might be critical to understanding the reaction mechanism.

The use of tandem mass spectrometry (MS/MS) in conjunction with LC provides even deeper insights. By selecting a specific precursor ion (e.g., a suspected intermediate) and fragmenting it, a characteristic fragmentation pattern is obtained, which can be used to confirm its structure. This is particularly useful in distinguishing between isomeric intermediates, which have the same mass but different structural arrangements.

Preparative Chromatography for Complex Reaction Mixtures

Following the completion of a chemical reaction, the desired product, such as a derivative of this compound, must be isolated from a mixture that may contain unreacted starting materials, byproducts, and residual catalysts. Preparative chromatography is the cornerstone of this purification process. Unlike analytical chromatography, which is used for identification and quantification, preparative chromatography aims to isolate larger quantities of a pure compound.

Silica gel column chromatography is a widely used technique for the purification of indole derivatives. The choice of solvent system (eluent) is critical and is typically optimized using analytical thin-layer chromatography (TLC). For more challenging separations of complex mixtures or closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Reverse-phase preparative HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is particularly effective for purifying a wide range of indole derivatives. nih.gov

The efficiency of preparative HPLC allows for the isolation of highly pure compounds, which is essential for subsequent analytical characterization and for applications where purity is paramount. The fractions collected from the chromatograph are typically analyzed by analytical HPLC or LC-MS to confirm their purity before being combined and the solvent evaporated to yield the purified product.

Spectroscopic Techniques for Elucidating Complex Structural Features and Mechanistic Insights (Beyond basic identification)

Beyond the initial identification and purification, a comprehensive understanding of the synthesized molecules requires the use of advanced spectroscopic techniques. These methods provide detailed information about the three-dimensional structure, connectivity of atoms, and electronic properties of the compounds.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides fundamental information about the chemical environment of protons and carbons in a molecule, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex structures of substituted indoles. youtube.comnih.gov These techniques reveal correlations between different nuclei, allowing for the determination of stereochemistry (the 3D arrangement of atoms) and regiochemistry (the specific placement of functional groups).

Common 2D NMR experiments used in the structural elucidation of indole derivatives include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the spin systems within a molecule and confirming the connectivity of the carbon skeleton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It provides a straightforward way to assign the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, even if they are not directly bonded. NOESY is crucial for determining the relative stereochemistry of a molecule by identifying through-space interactions between protons. nih.gov

For derivatives of this compound, 2D NMR would be instrumental in confirming the substitution pattern on the indole ring and defining the spatial relationship between substituents, especially if chiral centers are present.

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive confirmation of the elemental composition of a synthesized compound. acs.orgnih.gov Unlike standard mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This high precision allows for the calculation of a unique elemental formula for a given mass, thus confirming the identity of the product and distinguishing it from other compounds with the same nominal mass.

For a derivative of this compound, HRMS would be used to verify that the final product has the expected molecular formula. This is achieved by comparing the experimentally measured accurate mass with the theoretically calculated mass for the proposed structure. The high resolving power of HRMS also aids in the analysis of complex mixtures, as it can separate ions with very similar masses.

Furthermore, tandem HRMS (HRMS/MS) can be used to study the fragmentation pathways of the synthesized molecules. The accurate mass measurement of the fragment ions provides additional structural information, helping to confirm the connectivity of the molecule and providing insights into its chemical stability. The characteristic fragmentation patterns of the indole core can also be observed. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and In Situ Monitoring

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups within a molecule. These vibrational spectroscopy methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic IR spectrum. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light.

For this compound, these techniques are crucial for confirming its structural integrity and for identifying key functional groups. The primary amine (-NH2), the secondary amine within the indole ring (N-H), the methoxy (B1213986) group (-OCH3), the methyl group (-CH3), and the aromatic C-H and C=C bonds all exhibit characteristic vibrational frequencies.

Key vibrational bands for this compound can be assigned based on established data for indoles, anilines, and ethers. wpmucdn.comspectroscopyonline.com The primary amine group typically shows two distinct N-H stretching bands, one symmetric and one asymmetric, in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The indole N-H stretch is expected as a sharp band around 3300-3500 cm⁻¹. mdpi.com The C-N stretching vibrations of the aromatic amine appear in the 1250-1360 cm⁻¹ region. The methoxy group is identifiable by its C-H stretching around 2830-2950 cm⁻¹ and a strong C-O stretching band near 1000-1300 cm⁻¹.

The power of these techniques extends to in situ monitoring, where spectra are recorded directly from a reacting mixture over time. This allows for the tracking of reactant consumption and product formation without the need for sample extraction. By monitoring the change in intensity of characteristic peaks—for instance, the disappearance of a reactant's specific band and the simultaneous appearance of a product's band—a real-time profile of the reaction can be constructed. This is invaluable for process control and for detecting the formation of any unexpected byproducts.

Table 1: Expected IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500Medium - Strong
N-H Scissoring1590 - 1650Medium - Variable
Indole N-HN-H Stretch3300 - 3500Medium, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium - Strong
C-H Stretch3000 - 3100Medium - Weak
Methoxy (-OCH₃)C-H Stretch2830 - 2950Medium
C-O Stretch1000 - 1300Strong
Methyl (-CH₃)C-H Asymmetric & Symmetric Stretch2870 - 2960Medium

In Situ and Operando Reaction Monitoring Techniques for Kinetic and Mechanistic Studies

In situ and operando monitoring techniques are at the forefront of modern chemical process analysis. These methods allow for the study of chemical reactions under actual operating conditions, providing dynamic information about reaction kinetics, mechanisms, and the behavior of catalysts and intermediates.

Online NMR Spectroscopy for Real-Time Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating molecular structures. When integrated into a reaction setup for online monitoring, it provides real-time quantitative data on the concentration of various species in the reaction mixture. researchgate.net This is achieved by flowing the reaction mixture through an NMR flow tube located within the spectrometer's magnet. uni-mainz.de

For a reaction involving this compound, ¹H or ¹³C NMR spectra can be acquired at set time intervals. uni-mainz.de The unique chemical environment of each nucleus results in a distinct resonance signal. acs.org For example, the protons of the methyl and methoxy groups, as well as the aromatic and amine protons of this compound, will have characteristic chemical shifts.

As the reaction proceeds, the signals corresponding to the starting material will decrease in intensity, while new signals corresponding to the product(s) will appear and grow. By integrating the area under these peaks, the relative concentrations of reactants and products can be determined throughout the reaction. This data allows for the direct calculation of reaction rates and the determination of the reaction order. The high resolution of NMR can also help identify and quantify any intermediates that accumulate to detectable concentrations. nih.gov

Table 2: Illustrative Data from Online ¹H NMR Monitoring of a Hypothetical Reaction

Reaction Time (min)Integral of Reactant Proton (e.g., -OCH₃ at δ 3.8 ppm)Integral of Product Proton (e.g., new signal at δ 4.1 ppm)Reactant Concentration (%)
01.000.00100
100.750.2575
200.550.4555
300.380.6238
600.150.8515
120< 0.05> 0.95< 5

Spectroscopic Probes for Transient Intermediate Detection

Many chemical reactions proceed through highly reactive, short-lived transient intermediates that cannot be isolated. Detecting and characterizing these species is critical for a complete understanding of the reaction mechanism. Techniques such as rapid-scanning stopped-flow spectroscopy are employed for this purpose. nih.govscite.ai

In a stopped-flow experiment, small volumes of reactant solutions are rapidly mixed, and the spectral properties (e.g., UV-Vis absorbance) of the mixture are monitored with millisecond time resolution. This is particularly useful for studying reactions involving indole derivatives, where intermediates can often have distinct electronic absorption spectra compared to the reactants and products. nih.gov

For instance, in enzymatic reactions involving tryptophan (an indole derivative), researchers have used rapid-scanning stopped-flow spectroscopy to observe the formation and decay of intermediates. nih.govscite.ai These studies show the disappearance of reactant absorbance bands and the transient appearance of new bands at different wavelengths, which are assigned to species like quinonoid or gem-diamine intermediates. nih.gov By analyzing the kinetics of the rise and fall of these transient signals, rate constants for individual steps in the reaction mechanism can be determined. While specific data for this compound is not detailed in existing literature, the principles derived from studies of analogous indole compounds are directly applicable. nih.gov

Applications of 5 Methoxy 2 Methyl 1h Indol 6 Amine in Contemporary Chemical Research and Synthesis

A Versatile Building Block in the Synthesis of Complex Molecules

The strategic placement of activating and directing groups on the indole (B1671886) scaffold of 5-methoxy-2-methyl-1H-indol-6-amine makes it a highly valuable and versatile intermediate in the assembly of complex molecular structures. The electron-donating methoxy (B1213986) group and the amine substituent enhance the nucleophilicity of the indole ring, facilitating a variety of chemical transformations.

Crafting Indole Alkaloid Scaffolds and Their Analogs

Indole alkaloids represent a large and structurally diverse family of natural products with a wide range of biological activities. The synthesis of these complex molecules often relies on the use of pre-functionalized indole building blocks. While direct and detailed examples of the use of this compound in the total synthesis of specific, named indole alkaloids are not extensively documented in publicly available literature, its structural motifs are present in various complex indole derivatives. The general strategies for synthesizing indole alkaloids often involve the condensation of functionalized indoles with other cyclic or acyclic partners. For instance, the Pictet-Spengler reaction and the Bischler-Möhlau indole synthesis are classic methods for constructing the core structures of many indole alkaloids, and a substituted indole such as this compound would be a suitable starting material for creating analogs of naturally occurring alkaloids.

Assembling Novel Heterocyclic Systems

The reactivity of the amino group and the indole nucleus in this compound allows for its use in the construction of a variety of fused heterocyclic systems beyond indole alkaloids. The amine functionality can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings. For example, reaction with a β-ketoester could lead to the formation of a pyrazino-indole system, while reaction with a 1,3-dicarbonyl compound could yield a diazepino-indole derivative. Although specific examples utilizing this compound are not prominently reported, the general reactivity of aminophenyl-substituted heterocycles suggests its potential in creating diverse and novel heterocyclic frameworks.

Role in the Development of New Organic Reagents and Catalysts

Currently, there is a lack of specific, publicly accessible research detailing the application of this compound in the direct development of new organic reagents or as a catalyst itself. However, its structural features suggest potential avenues for such applications. The presence of a primary amine and the indole nitrogen allows for the possibility of its use as a bidentate ligand for metal catalysts. Coordination of a metal center to both the amino group and the indole nitrogen could lead to the formation of novel catalytic species with unique reactivity and selectivity. Further research would be needed to explore this potential.

Utilization as a Molecular Probe in Mechanistic Organic Chemistry Studies

The use of this compound as a molecular probe in mechanistic organic chemistry studies is not well-documented in the current body of scientific literature. Molecular probes are typically molecules with specific properties, such as fluorescence or the ability to trap reactive intermediates, that allow for the study of reaction mechanisms. While the indole nucleus itself can be fluorescent, there are no specific reports that highlight the use of this particular compound to elucidate reaction pathways or to study the behavior of biological systems.

Potential in Advanced Materials Chemistry Research (Focus on synthesis, not material properties)

The synthesis of novel organic materials with tailored electronic and photophysical properties is a rapidly growing area of research. Indole derivatives, with their electron-rich aromatic system, are attractive building blocks for such materials.

A Precursor for Advanced Organic Electronic Materials and Dyes

The structure of this compound suggests its potential as a precursor for the synthesis of advanced organic electronic materials and dyes. The amine group can be readily diazotized and coupled with various aromatic compounds to generate azo dyes, which are a major class of synthetic colorants. scialert.net The resulting dyes could exhibit interesting photophysical properties, influenced by the electron-donating methoxy group and the indole ring system.

Furthermore, the indole moiety is a common component in organic semiconductors and hole-transporting materials used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to functionalize the amine group of this compound allows for the incorporation of this indole unit into larger conjugated systems, a key strategy in the design of new organic electronic materials. While direct synthesis of such materials from this specific compound is not yet widely reported, the foundational chemistry of indole derivatives in materials science points to a promising future for its application in this field.

Limited Public Research on this compound as a Precursor for Investigating Fundamental Chemical Principles

While this compound is a recognized chemical entity, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of studies detailing its specific application in the design and synthesis of chemically modified indole derivatives for the explicit purpose of investigating fundamental chemical principles. This particular substituted indole, characterized by its methoxy, methyl, and amine functional groups, possesses a unique electronic and structural profile that would theoretically make it an interesting scaffold for chemical exploration. However, its role as a starting material in academic research focused on reaction mechanisms, electronic effects, or the development of novel synthetic methodologies is not well-documented in available databases and publications.

The indole nucleus is a cornerstone in heterocyclic chemistry, and its derivatives are central to numerous natural products and pharmaceuticals. The introduction of substituents like a methoxy group at the 5-position and a methyl group at the 2-position, as seen in the target compound, significantly influences the electron density and reactivity of the indole ring. Methoxy groups, being electron-donating, generally activate the aromatic system towards electrophilic substitution, while the methyl group can also exert a modest activating effect. The presence of an amino group at the 6-position further modulates the electronic properties and provides a key reactive handle for a variety of chemical transformations.

Despite these intriguing structural features, the scientific community has yet to extensively report on the use of this compound as a foundational building block in studies aimed at elucidating core chemical theories. Research in this area tends to utilize more readily available or synthetically accessible indole precursors. It is conceivable that the synthesis of this compound itself presents certain challenges that may limit its widespread use in fundamental research, or that its applications are more prevalent in proprietary industrial research and development which is not publicly disclosed.

Therefore, while the potential for this compound to serve as a valuable tool in chemical synthesis and the study of chemical principles is apparent, the current body of scientific literature does not provide sufficient data to elaborate on its specific contributions in this context. Further research and publication in this specific area would be necessary to build a detailed understanding of its applications in the advancement of fundamental chemical knowledge.

Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Reactivity of 5-methoxy-2-methyl-1H-indol-6-amine

The synthesis of this compound, while not extensively documented as a singular achievement, can be accomplished through established and reliable synthetic methodologies for substituted indoles. A primary and versatile approach is the Fischer indole (B1671886) synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.comyoutube.com For the target compound, a plausible route begins with the reaction of (4-methoxy-5-nitrophenyl)hydrazine with acetone (B3395972). The resulting hydrazone would then undergo cyclization to form 5-methoxy-2-methyl-6-nitroindole. Subsequent reduction of the nitro group, a common transformation in organic synthesis, would yield the final product, this compound. researchgate.netsci-hub.st

Alternative synthetic strategies for the indole core, such as the Bischler, and Hemetsberger methods, are also well-established for producing methoxy-activated indoles and could potentially be adapted. chim.it The synthesis of the key precursor, 5-methoxy-2-methyl-6-nitroindole, can also be envisioned through the nitration of 5-methoxy-2-methylindole (B121554). lookchem.comrsc.org The position of nitration would be directed by the existing substituents on the indole ring.

The reactivity of this compound is largely dictated by the electron-rich nature of the indole nucleus, further enhanced by the electron-donating methoxy (B1213986) group at the 5-position. chim.it This increased electron density makes the indole ring susceptible to electrophilic substitution, primarily at the C3 position. The presence of the amino group at the C6 position introduces another site of reactivity, allowing for a range of derivatization reactions.

Identification of Unexplored Reactivity Patterns and Derivatization Opportunities

While the fundamental reactivity of the indole and amino groups is understood, the specific interplay of the methoxy, methyl, and amino substituents in this compound presents opportunities for exploring unique reactivity patterns.

Derivatization of the Amino Group: The 6-amino group is a prime target for derivatization, opening avenues for creating a diverse library of compounds. Standard reactions for primary amines can be employed, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN).

Derivatization of the Indole Nitrogen: The N-H of the indole ring can also be functionalized. N-alkylation, N-acylation, and N-sulfonylation are common transformations that can modulate the electronic properties and steric environment of the indole core.

Electrophilic Substitution on the Indole Ring: The electron-rich indole ring is expected to be reactive towards electrophiles. While the C3 position is generally the most nucleophilic in indoles, the directing effects of the existing substituents could lead to substitution at other positions, such as C4 or C7. Investigating the regioselectivity of various electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) on this specific substrate would be a valuable area of research.

A summary of potential derivatization reactions is presented in the table below.

Reaction TypeReagentFunctional Group Introduced
AcylationAcyl chloride/anhydrideAmide
SulfonylationSulfonyl chlorideSulfonamide
N-AlkylationAlkyl halideSecondary/tertiary amine
DiazotizationNaNO₂, HClDiazonium salt
HalogenationNBS, NCSBromo, Chloro
NitrationHNO₃, H₂SO₄Nitro

Advancements in Computational and Analytical Methodologies for Indole Systems

Modern computational and analytical techniques are indispensable for a thorough understanding of indole chemistry.

Computational Methodologies: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. acs.org Such studies can predict the most likely sites for electrophilic attack, the geometries of different conformers, and the energies of reaction intermediates and transition states. This information can aid in the rational design of synthetic routes and the prediction of reaction outcomes.

Analytical Methodologies: A suite of analytical techniques is crucial for the characterization and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized compounds.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, confirming the identity of the target molecule.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compounds and for monitoring the progress of reactions. nih.govnih.govsigmaaldrich.com Derivatization is often employed to improve the chromatographic behavior of polar amino compounds. nih.govnih.govsigmaaldrich.com

Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups such as N-H, C=O (in derivatives), and C-O.

Promising Avenues for New Synthetic Methodologies and Chemical Applications

The development of novel synthetic methods for polysubstituted indoles remains an active area of research. For this compound, promising avenues include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions could be employed to construct the indole ring or to introduce substituents at various positions. The Buchwald-Hartwig amination is a powerful tool for forming the C-N bond of the amino group. wikipedia.org

C-H Activation/Functionalization: Direct functionalization of the C-H bonds of the indole ring offers a more atom-economical approach to synthesis and derivatization, avoiding the need for pre-functionalized starting materials.

The diverse functional groups present in this compound and its potential derivatives make it a valuable scaffold for various chemical applications, including:

Medicinal Chemistry: The indole nucleus is a "privileged scaffold" in drug discovery, and substituted indolamines are known to interact with various biological targets. chim.it

Materials Science: Methoxy-activated indoles have been investigated as building blocks for organic semiconductors. chim.it The specific substitution pattern of the target compound could lead to materials with interesting electronic and photophysical properties.

Outlook on Grand Challenges in Indole Chemistry Research Pertaining to Substituted Indolamines

The field of indole chemistry, particularly concerning complex substituted indolamines, continues to present several challenges:

Regioselectivity: Controlling the regioselectivity of electrophilic substitution and other functionalization reactions on a polysubstituted indole ring remains a significant challenge. The interplay of multiple directing groups can lead to mixtures of products.

Development of Green and Efficient Synthetic Methods: There is a continuous need for more sustainable and efficient synthetic routes that minimize waste, use less hazardous reagents, and proceed with high atom economy.

Late-Stage Functionalization: The ability to selectively introduce functional groups into a complex indole scaffold at a late stage in a synthetic sequence is highly desirable for creating molecular diversity and for the synthesis of complex natural products and drug candidates.

Understanding Structure-Property Relationships: A deeper understanding of how the specific substitution pattern on the indole ring influences its chemical, physical, and biological properties is crucial for the rational design of new molecules with desired functions.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 5-methoxy-2-methyl-1H-indol-6-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step routes, including condensation, cyclization, and functional group modifications. Key steps may include:

  • Buchwald-Hartwig amination for introducing the amine group at the 6-position of the indole scaffold.
  • Methoxy group installation via nucleophilic substitution or demethylation of protected intermediates.
  • Purification using column chromatography or recrystallization to isolate the target compound.
    Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (reflux conditions for cyclization), and catalysts (e.g., palladium for cross-coupling reactions). Yield improvements often require iterative adjustments to stoichiometry and reaction time .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns (e.g., methoxy at C5, methyl at C2) and aromatic proton integration .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C9H12N2O) and detects isotopic patterns.
  • X-ray Crystallography: Resolves 3D structure and packing motifs, with software like SHELXL refining crystallographic data .
  • HPLC/UV-Vis: Assesses purity (>95% typical for research-grade material) and detects byproducts .

Q. How should this compound be stored to ensure stability, and what safety precautions are necessary?

  • Storage: Keep at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Use amber vials to avoid photodegradation .
  • Safety: Wear nitrile gloves and lab coats. The compound may cause respiratory irritation (H335) and skin sensitization (H315). Use fume hoods for handling powders .

Advanced Research Questions

Q. How can researchers evaluate the compound’s interaction with monoamine oxidases (MAOs) or other enzymes?

  • In Vitro Assays: Use recombinant MAO-A/MAO-B enzymes with spectrophotometric detection of hydrogen peroxide or kynuramine oxidation products. IC50 values quantify inhibition potency .
  • Kinetic Studies: Analyze Lineweaver-Burk plots to determine competitive/non-competitive binding modes.
  • Molecular Docking: Employ software like AutoDock Vina to predict binding affinities to MAO active sites, guided by X-ray structures (e.g., PDB 2BXR) .

Q. What strategies resolve contradictions in reported biological activity data for indole derivatives like this compound?

  • Meta-Analysis: Compare experimental variables (e.g., cell lines, assay protocols) across studies. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Dose-Response Validation: Replicate key studies under standardized conditions, using orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for biological targets?

  • QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups at C6) with target affinity using regression models.
  • ADMET Prediction: Tools like SwissADME predict metabolic stability and blood-brain barrier penetration to prioritize derivatives for synthesis .

Q. What in vivo models are appropriate for assessing the pharmacokinetics and toxicity of this compound?

  • Rodent Models: Administer via intraperitoneal injection and measure plasma half-life using LC-MS/MS. Monitor liver enzymes (ALT/AST) for hepatotoxicity.
  • Microsomal Stability Assays: Use liver microsomes to estimate metabolic clearance and identify major metabolites .

Methodological Considerations

  • Comparative Studies: Benchmark against known indole-based inhibitors (e.g., 5-fluoroindole derivatives) to contextualize potency and selectivity .
  • Data Reproducibility: Document all synthetic steps and analytical parameters in detail, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.